Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
Overview
Description
“Ethyl 4-iodo-5-methylisoxazole-3-carboxylate” is an organic compound with the molecular formula C7H8INO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate” have been synthesized from Ethyl 2-butynoate and 3-Hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position. The 3-position of the isoxazole ring is substituted with a carboxylate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.05 . Other properties such as melting point, boiling point, and density were not found in the literature.
Scientific Research Applications
Synthesis and Chemical Behavior
- Deamination and Immunomodulatory Agent Development : The unusual behavior of ethyl ester derivatives during deamination, particularly the transformation of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, leads to compounds with potential immunomodulatory properties (Ryng & Szostak, 2009).
- Biomimetic Synthesis : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, closely related to the requested compound, is synthesized for biomimetic studies, particularly towards the synthesis of α-cyclopiazonic acid, an important compound in biological systems (Moorthie et al., 2007).
- Chiral Compound Synthesis : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates, which have relevance in stereochemistry and potentially in pharmaceutical applications (Cox et al., 2003).
Industrial Applications
- Corrosion Inhibition : Derivatives such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate are studied for their corrosion inhibition properties on mild steel, useful in industrial processes (Dohare et al., 2017).
Biochemical Studies
- Immunomodulating Activities : Compounds derived from 5-amino-3-methylisoxazole-4-carboxylic acid, closely related to the requested compound, show diverse immunological activities, highlighting the potential of these compounds in immunology research (Ryng et al., 1999).
- Synthesis of Bioactive Polymers : The reaction of derivatives with other compounds can lead to the formation of bioactive polymers with potential applications in fungicide delivery (Tai et al., 2002).
Novel Syntheses and Reactions
- Isoxazole–Oxazole Conversion : Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate, a variant of the requested compound, undergoes transformations offering insights into novel synthetic pathways for heterocyclic compounds (Doleschall & Seres, 1988).
- Photolysis Studies : The photolysis of closely related compounds like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provides valuable insights into the behavior of these compounds under specific light conditions, which is crucial in photochemistry (Ang & Prager, 1995).
Future Directions
Properties
IUPAC Name |
ethyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAFQPZJFZGWNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194949 | |
Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356600-24-2 | |
Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356600-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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